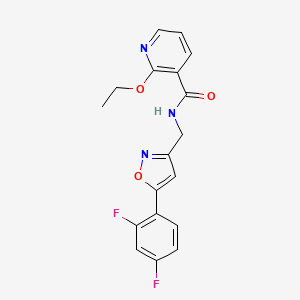

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide

Description

N-((5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide is a synthetic compound featuring a nicotinamide core substituted with an ethoxy group at the 2-position and a methyl-linked isoxazole ring bearing a 2,4-difluorophenyl moiety. This structure combines aromatic heterocycles (nicotinamide and isoxazole) with fluorinated substituents, a design strategy commonly employed to enhance metabolic stability and target binding affinity in medicinal chemistry .

Properties

IUPAC Name |

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-ethoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O3/c1-2-25-18-14(4-3-7-21-18)17(24)22-10-12-9-16(26-23-12)13-6-5-11(19)8-15(13)20/h3-9H,2,10H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGBJPNDNYHHMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring is synthesized by reacting 2,4-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 5-(2,4-difluorophenyl)isoxazole.

Introduction of the Methyl Group: The isoxazole derivative is then reacted with formaldehyde and a suitable catalyst to introduce the methyl group at the 3-position, forming 5-(2,4-difluorophenyl)isoxazol-3-yl)methanol.

Coupling with Nicotinic Acid Derivative: The final step involves coupling the isoxazole derivative with 2-ethoxynicotinic acid chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an inhibitor of Kinesin Spindle Protein (KSP), which is important in cell division.

Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment due to its ability to inhibit cell division.

Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide involves its interaction with Kinesin Spindle Protein (KSP). By inhibiting KSP, the compound disrupts the proper formation of the mitotic spindle, thereby preventing cell division. This makes it a potential candidate for anti-cancer therapies, as it can selectively target rapidly dividing cancer cells.

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Hydroxyl Substitution : The hydroxyisoxazole analog exhibits a higher activity score (6.815) than the fluoro derivative (6.554), suggesting polar substituents may enhance binding interactions in certain contexts .

- Core Structure Differences: Unlike the target compound’s nicotinamide core, these analogs feature indolinone scaffolds, which may confer distinct conformational flexibility and hydrogen-bonding capabilities .

Ethoxyphenyl- and Fluorophenyl-Substituted Indazoles ()

describes indazole derivatives with ethoxyphenyl and fluorophenyl groups, synthesized via palladium-catalyzed cross-coupling. For example:

- 2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b): This compound highlights the use of ethoxy and fluorophenyl groups in enhancing solubility and target engagement.

Comparison :

Agrochemical Analogs ()

Pesticide entries in –6 include fluorinated compounds with structural parallels:

- Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): Shares the 2,4-difluorophenyl group and pyridinecarboxamide core. Its agrochemical use underscores the role of fluorine in enhancing lipophilicity and environmental stability .

- Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo-pyrimidine sulfonamide) : Demonstrates the importance of fluorine positioning; 2,6-difluorination may reduce steric hindrance compared to 2,4-difluorophenyl in the target compound .

Key Insight : Fluorine substitution patterns critically influence bioactivity and physicochemical properties, with 2,4-difluorophenyl balancing steric and electronic effects in both pharmaceuticals and agrochemicals .

Docking and Activity Prediction ()

AutoDock Vina, cited in , is a critical tool for predicting binding modes and affinity scores. The target’s ethoxy group could engage in hydrophobic interactions, while the difluorophenyl moiety may enhance binding pocket complementarity .

Biological Activity

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Structural Overview

The compound features an isoxazole ring, a difluorophenyl substituent, and an ethoxynicotinamide moiety. Its unique structure contributes to its interaction with various biological targets, potentially leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor signaling pathways. The difluorophenyl group enhances lipophilicity, which may improve binding affinity to target proteins. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with receptors, influencing signaling cascades related to various physiological processes.

Anticonvulsant Activity

Research indicates that compounds with isoxazole rings often exhibit anticonvulsant properties. Preliminary studies suggest that this compound may possess similar activity. For instance, related compounds have shown effectiveness in animal models of epilepsy, where they reduced seizure frequency and severity.

Antimicrobial Properties

Compounds containing isoxazole moieties have been associated with antimicrobial activity. Studies suggest that the presence of the difluorophenyl group may enhance these effects by optimizing interactions with bacterial cell membranes or enzymes critical for bacterial survival.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Isoxazole derivatives have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation, which could make this compound a candidate for treating inflammatory diseases.

Research Findings

The following table summarizes key research findings related to the biological activity of this compound and similar compounds:

| Study | Biological Activity | Findings |

|---|---|---|

| Anticonvulsant | Demonstrated efficacy in reducing seizures in animal models. | |

| Antimicrobial | Exhibited inhibitory activity against various bacterial strains. | |

| Anti-inflammatory | Reduced levels of pro-inflammatory cytokines in vitro. |

Case Studies

- Anticonvulsant Efficacy : A study evaluated the anticonvulsant effects of structurally similar compounds in rodent models. The results indicated significant reductions in seizure duration and frequency, suggesting that this compound could be developed as an anticonvulsant agent.

- Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth at low concentrations, highlighting its potential as a novel antimicrobial agent.

- Inflammation Models : Inflammatory responses were assessed using macrophage cell lines treated with the compound. Results indicated a decrease in inflammatory markers, supporting its potential use in treating inflammatory conditions.

Q & A

Basic: What synthetic strategies are recommended for constructing the isoxazole and nicotinamide moieties in this compound?

Methodological Answer:

The synthesis involves modular assembly of the isoxazole and nicotinamide fragments. For the isoxazole core , cycloaddition of nitrile oxides with alkynes is a common approach. highlights intermediates like [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanamine, suggesting a route where the isoxazole ring is formed first, followed by functionalization of the methyl group. For the nicotinamide moiety , ethoxylation at the 2-position can be achieved via nucleophilic aromatic substitution (e.g., using NaH/EtOH) on a pre-functionalized pyridine ring. Coupling the two fragments may involve amide bond formation between the isoxazole-methylamine and the ethoxynicotinic acid, activated by reagents like HATU or EDCl .

Key Considerations:

- Use of protecting groups (e.g., trityl in ) to prevent side reactions during coupling.

- Purification via flash chromatography or preparative HPLC (retention time benchmarks: ~1.50 minutes under TFA conditions, as in ).

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

- LC-MS : Confirm molecular weight using m/z values (e.g., [M+H]+ ≈ 376, inferred from related compounds in and ).

- HPLC : Assess purity under standardized conditions (e.g., TFA-modified mobile phases, retention time ~1.50 minutes as in ).

- NMR : 1H/13C NMR to verify substitution patterns, e.g.,

- Aromatic protons for difluorophenyl (δ 7.2–7.8 ppm, split due to fluorine coupling).

- Ethoxy group signals (δ 1.4 ppm for CH3, δ 4.5 ppm for OCH2).

- Elemental Analysis : Validate stoichiometry of C, H, N, F .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

SAR studies should systematically vary substituents while monitoring biological endpoints (e.g., enzyme inhibition):

- Isoxazole substituents : Replace 2,4-difluorophenyl with other aryl groups (e.g., thiophene in ) to assess electronic effects on target binding.

- Nicotinamide modifications : Test alternative alkoxy groups (e.g., methoxy vs. ethoxy) for steric/electronic tuning. suggests methylamine derivatives as intermediates for further functionalization.

- Linker flexibility : Replace the methylene bridge with spacers like ethylene or amides to probe conformational preferences.

Data Interpretation : Use computational tools (docking, QSAR) to correlate structural changes with activity trends .

Advanced: How to resolve contradictions in biological activity data across similar compounds?

Methodological Answer:

Discrepancies (e.g., varying IC50 values in antiviral vs. anticancer assays) may arise from:

- Assay conditions : Differences in cell lines, incubation times, or solvent effects (e.g., DMSO concentration). Standardize protocols per ’s use of Wister Albino mice for toxicity studies.

- Off-target effects : Employ selectivity profiling (kinase panels, proteome-wide screens) to identify non-specific interactions.

- Metabolic stability : Compare half-lives in microsomal assays ( ’s sulfonamide derivatives showed stability trends linked to substituents).

Mitigation : Replicate studies with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) .

Advanced: What mechanistic hypotheses explain this compound’s potential antiviral or anticancer activity?

Methodological Answer:

Hypotheses based on structural analogs:

- Antiviral : Isoxazole derivatives in inhibit viral replication by targeting envelope glycoproteins or RNA-dependent polymerases. Fluorine atoms may enhance membrane permeability.

- Anticancer : The nicotinamide moiety could act as a NAD+ mimic, inhibiting PARP or sirtuin deacetylases. Ethoxy groups may modulate solubility for tumor penetration.

Experimental Validation : - Perform target deconvolution via CRISPR-Cas9 knockout screens.

- Measure downstream biomarkers (e.g., PARylation levels for PARP inhibition) .

Basic: How to address stability challenges during storage and handling?

Methodological Answer:

- Storage : Store at –20°C in airtight, light-protected containers (similar to ’s recommendations for ethyl isoxazole carboxylates).

- Stability Assessment : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks.

- Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to prevent hydrolysis of the ethoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.